molecular formula C13H9NO3S B5835260 3-(3-furyl)-2-(phenylsulfonyl)acrylonitrile

3-(3-furyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B5835260
M. Wt: 259.28 g/mol
InChI Key: QWVKMSFUSCVFLY-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-furyl)-2-(phenylsulfonyl)acrylonitrile, commonly known as FSAN, is a chemical compound used in scientific research. It belongs to the family of acrylonitriles and has gained significant attention due to its potential in the field of medicinal chemistry.

Mechanism of Action

FSAN exerts its pharmacological effects by inhibiting the activity of enzymes such as COX-2 and HDAC. COX-2 is involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 by FSAN leads to a reduction in inflammation. HDAC is involved in the regulation of gene expression, and inhibition of HDAC by FSAN leads to changes in gene expression that can result in anti-cancer effects.
Biochemical and Physiological Effects:
FSAN has been found to have anti-inflammatory, anti-cancer, and anti-viral effects. In animal studies, FSAN has been shown to reduce inflammation in models of arthritis and colitis. FSAN has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, FSAN has been shown to inhibit the replication of the HCV and the influenza virus.

Advantages and Limitations for Lab Experiments

FSAN has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. FSAN has been shown to have a high degree of selectivity for its target enzymes, which reduces the risk of off-target effects. However, FSAN also has limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, FSAN has not been extensively studied in humans, and its safety profile is not well understood.

Future Directions

For research on FSAN include the development of analogs with improved pharmacological properties and the study of its safety and toxicity in humans.

Synthesis Methods

The synthesis of FSAN involves the reaction of 3-furylacrylonitrile with phenylsulfonyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.

Scientific Research Applications

FSAN has been studied extensively for its potential in the field of medicinal chemistry. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. FSAN has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC), which are involved in the development of cancer and inflammation. FSAN has also been found to inhibit the replication of the hepatitis C virus (HCV) and the influenza virus.

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(furan-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWVKMSFUSCVFLY-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=COC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=COC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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